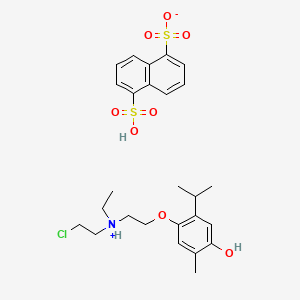
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol 1,5-naphthalenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfonating agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, waste management, and the implementation of safety protocols to handle hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Applications De Recherche Scientifique
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloroethyl methyl ether
- Bis(2-chloroethyl) ether
- 2-chloroethanol
Uniqueness
Compared to similar compounds, 2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium; 5-sulfonaphthalene-1-sulfonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
73771-66-1 |
|---|---|
Formule moléculaire |
C26H34ClNO8S2 |
Poids moléculaire |
588.1 g/mol |
Nom IUPAC |
2-chloroethyl-ethyl-[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H26ClNO2.C10H8O6S2/c1-5-18(7-6-17)8-9-20-16-10-13(4)15(19)11-14(16)12(2)3;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h10-12,19H,5-9H2,1-4H3;1-6H,(H,11,12,13)(H,14,15,16) |
Clé InChI |
FGIRPPYYUKPXNB-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCOC1=C(C=C(C(=C1)C)O)C(C)C)CCCl.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


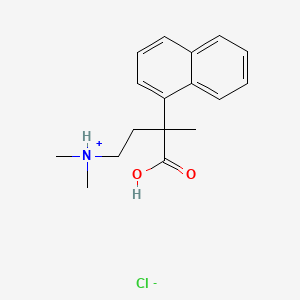
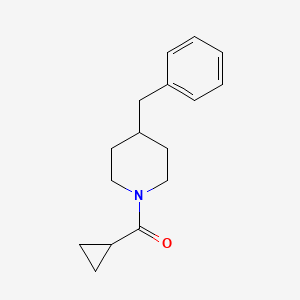

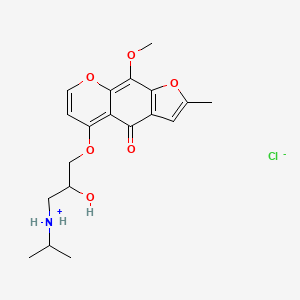
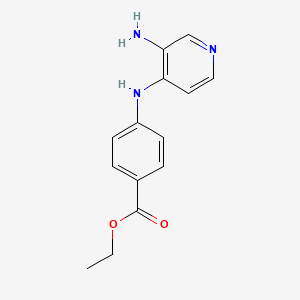
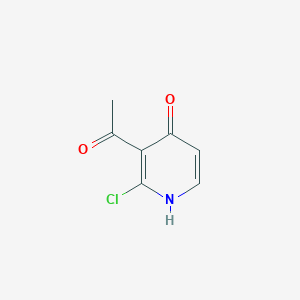
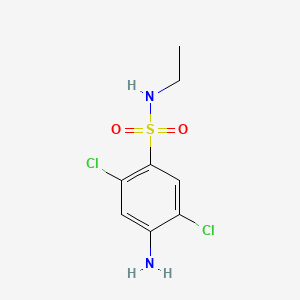
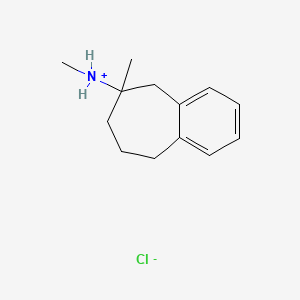
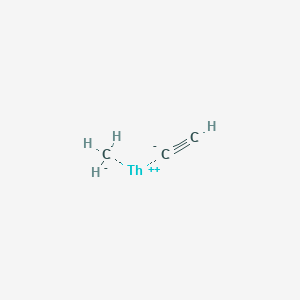
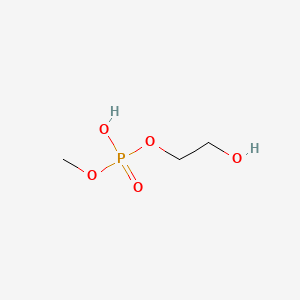
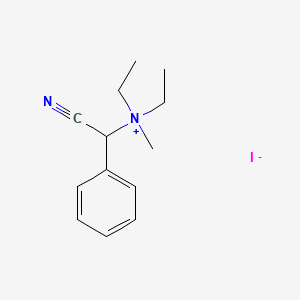

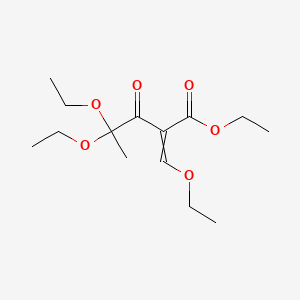
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
